

Spectroscopic data (NMR, IR, MS) of 6-Bromo-2,3-difluorophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-2,3-difluorophenol

Cat. No.: B3213636

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-2,3-difluorophenol

This guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-2,3-difluorophenol (CAS No: 186590-23-8), a key intermediate in pharmaceutical and agrochemical research.^[1] Understanding its distinct spectral features is paramount for unambiguous structural confirmation, purity assessment, and reaction monitoring. This document synthesizes available experimental data with well-established spectroscopic principles to offer a detailed characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

6-Bromo-2,3-difluorophenol is a trisubstituted aromatic compound with the molecular formula C₆H₃BrF₂O and a molecular weight of approximately 208.99 g/mol.^{[2][3]} The strategic placement of bromo, fluoro, and hydroxyl groups on the phenyl ring results in a unique electronic environment, giving rise to a characteristic and information-rich spectroscopic fingerprint. This guide will dissect the expected and observed data from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a foundational reference for researchers.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

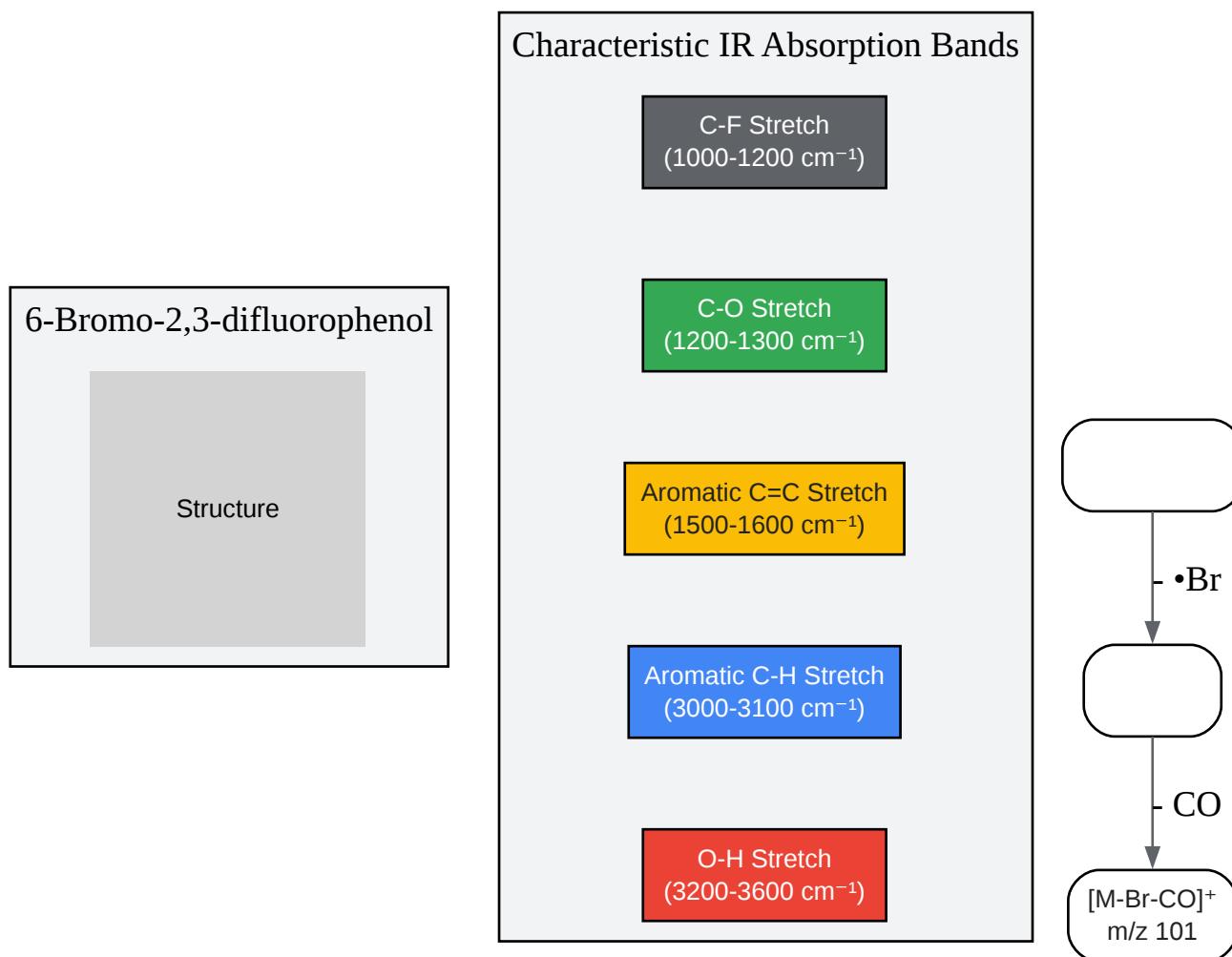
¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. For 6-Bromo-2,3-difluorophenol, the spectrum is defined by the signals from the two aromatic protons and the single hydroxyl proton.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 6-Bromo-2,3-difluorophenol is expected to show three distinct signals. The aromatic region will feature two multiplets corresponding to the protons on the benzene ring, and a broader signal for the phenolic hydroxyl group.[4] The chemical shifts and coupling patterns are influenced by the electronegativity of the fluorine and oxygen atoms and the anisotropic effects of the benzene ring.

Table 1: ¹H NMR Spectroscopic Data for 6-Bromo-2,3-difluorophenol

Proton Assignment	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Coupling Constants (J) Hz (Predicted)
H-4	6.8 - 7.1	ddd	JH4-H5 \approx 8-9, JH4-F3 \approx 8-10, JH4-F2 \approx 2-3
H-5	6.7 - 6.9	ddd	JH5-H4 \approx 8-9, JH5-F3 \approx 4-6, JH5-Br6 \approx 0.5-1
OH	5.0 - 6.0	br s	-


Note: The predicted chemical shifts are based on typical values for substituted phenols and the multiplicities are complex due to both ¹H-¹H and ¹H-¹⁹F couplings.[5][6]

Experimental Protocol for ¹H NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromo-2,3-difluorophenol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Place the NMR tube into the spectrometer probe.

- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquisition: Acquire the ^1H NMR spectrum using standard parameters, typically with a spectral width of -2 to 12 ppm, a pulse angle of 45°, and a sufficient number of scans (16-64) to obtain a good signal-to-noise ratio.[7]

Structural Assignment via ^1H NMR

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-2,3-difluorophenol | 186590-23-8 [chemicalbook.com]
- 2. 6-Bromo-2,3-difluorophenol | C6H3BrF2O | CID 17747846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 6-Bromo-2,3-difluorophenol(186590-23-8) 1H NMR spectrum [chemicalbook.com]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 6-Bromo-2,3-difluorophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3213636#spectroscopic-data-nmr-ir-ms-of-6-bromo-2-3-difluorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com